molecular formula C11H10FNO B13219008 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde

1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B13219008
M. Wt: 191.20 g/mol
InChI Key: DPPNGHLVJYVFJC-UHFFFAOYSA-N
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Description

Significance of Indole-3-carbaldehyde Derivatives as Synthetic Intermediates in Heterocyclic Chemistry

Indole-3-carbaldehyde and its derivatives are fundamental building blocks in heterocyclic chemistry, prized for their versatility in constructing more complex, often biologically active, molecules. researchgate.netekb.egsemanticscholar.org The aldehyde group at the C3 position is a versatile functional handle that readily participates in a wide array of chemical transformations. researchgate.netekb.eg

These derivatives serve as key intermediates for the synthesis of diverse heterocyclic systems and natural product alkaloids. ekb.egekb.eg The carbonyl group can undergo C-C and C-N bond-forming reactions, such as condensations, Wittig reactions, and reductions, providing access to a multitude of molecular scaffolds. researchgate.netresearchgate.net For instance, condensation with various amines or amine derivatives leads to the formation of Schiff bases, which are themselves important precursors for other heterocyclic compounds and have been evaluated for antimicrobial properties. researchgate.netaku.edu.tr

The significance of indole-3-carbaldehyde derivatives is underscored by their role in the synthesis of numerous compounds with a wide spectrum of pharmacological activities. researchgate.net They are precursors to molecules with potential applications as antitumor, antimicrobial, antiviral, and anti-inflammatory agents. ekb.egresearchgate.net

Table 1: Examples of Bioactive Compounds Derived from Indole-3-carbaldehyde Precursors

Compound Class Example Biological Relevance
Phytoalexins Camalexin, Brassinin Antimicrobial, Antifungal ekb.eg
Alkaloids Isocryptolepine Anti-plasmodial ekb.eg
Tryptamine (B22526) Derivatives α-methyl-tryptamine Antidepressant ekb.eg

The inherent reactivity and the established biological importance of the indole-3-carbaldehyde core make it a high-value starting material in medicinal chemistry and drug discovery. ekb.egresearchgate.net

Advanced Perspectives on Fluorine Substitution in Indole (B1671886) Ring Systems and its Strategic Importance in Organic Synthesis

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a compound. tandfonline.comnih.gov When applied to the indole ring system, fluorine substitution can profoundly influence the molecule's physicochemical and biological properties. researchgate.net

Key Strategic Advantages of Fluorination:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. tandfonline.com Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the compound's half-life and bioavailability. tandfonline.comnih.gov

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its presence can alter the electron distribution within the indole ring. tandfonline.com This can impact the acidity (pKa) of the indole N-H proton and the basicity of nearby functional groups, which is crucial for receptor binding and membrane permeability. tandfonline.comnih.gov

Enhanced Binding Affinity: The substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can lead to improved binding interactions with target proteins. tandfonline.com Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within a protein's binding pocket, enhancing ligand affinity and selectivity. tandfonline.comnih.gov

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. tandfonline.comnih.gov This property must be carefully balanced to maintain adequate aqueous solubility.

The position of the fluorine atom on the indole ring is critical. In 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde, the fluorine at the C4-position directly influences the electronic nature of the benzene (B151609) portion of the heterocycle. This strategic placement can affect the reactivity of the entire indole system and is a key consideration in the rational design of new therapeutic agents. nih.gov The incorporation of fluorine is a proven method for optimizing drug-like properties, and its application to the versatile indole scaffold continues to be a fruitful area of research. nih.govresearchgate.net

N-Alkylation Methodologies in Indole Synthesis: Recent Research Trends and Challenges

The functionalization of the indole nitrogen (N-alkylation) is a crucial transformation for modifying the properties of indole-based compounds. nih.gov However, the N-alkylation of indoles presents challenges due to the relatively low nucleophilicity of the indole nitrogen and the potential for competing C3-alkylation, especially in indoles lacking a substituent at that position. nih.govmdpi.comnih.gov

Classical N-alkylation methods often require the use of strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF, followed by reaction with an alkyl halide. rsc.orgyoutube.com While effective, these conditions can have limitations regarding substrate scope (incompatibility with base-sensitive functional groups) and reagent toxicity. rsc.org

Recent research has focused on developing milder, more efficient, and selective N-alkylation protocols. These modern methodologies include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions have emerged as powerful tools for indole N-alkylation. For example, copper-catalyzed reductive cross-coupling between indoles and N-tosylhydrazones provides a direct route to N-alkylated indoles. researchgate.net Intermolecular aza-Wacker type reactions using palladium catalysis have also been developed for the enantioselective N-alkylation of indoles with alkenols. nih.gov

Organocatalysis: Chiral phosphoric acids have been employed as catalysts for asymmetric N-alkylation reactions, affording chiral N-substituted indoles. mdpi.com

Alternative Conditions: Iridium-catalyzed reactions using alcohols as alkylating agents in environmentally benign solvents like water have been reported, offering a greener alternative. organic-chemistry.org

Table 2: Comparison of Selected Indole N-Alkylation Methodologies

Method Catalyst/Reagents Conditions Advantages Challenges
Classical NaH, Alkyl Halide Anhydrous DMF/THF High yield for simple substrates Strong base, limited functional group tolerance, toxicity rsc.org
Copper-Catalyzed CuI, Ligand, Base 1,4-Dioxane, 100°C Direct, good yields Requires pre-functionalized coupling partner (N-tosylhydrazone) researchgate.net
Palladium-Catalyzed Pd-complex, Chiral Ligand DCE, Room Temp. Enantioselective, mild conditions Potential for competing C-alkylation, catalyst cost nih.govmdpi.com

A significant challenge remains the control of regioselectivity between N-alkylation and C3-alkylation. nih.gov The choice of catalyst, solvent, and the electronic nature of the indole substrate all play a crucial role in determining the reaction outcome. The development of modular and highly selective N-alkylation methods continues to be an active area of synthetic research. nih.gov

Research Rationale and Scope of Academic Inquiry into this compound

The academic and industrial interest in this compound stems from its identity as a precisely functionalized building block. The rationale for its synthesis and study is built upon the strategic combination of its three key structural features, each contributing desirable attributes for the development of complex, high-value molecules.

The Indole-3-carbaldehyde Core: This component provides a proven and versatile scaffold for chemical elaboration. Its aldehyde functionality is a gateway to a vast chemical space of more complex heterocycles with established potential for biological activity. ekb.egekb.eg

The C4-Fluoro Substituent: The fluorine atom is incorporated as a "pharmacological anchor." Its presence is intended to enhance metabolic stability, modulate lipophilicity, and potentially improve binding affinity to biological targets through specific electronic interactions. tandfonline.com This modification is a rational design element aimed at creating derivatives with improved drug-like properties.

The N1-Ethyl Group: The ethyl group serves to block the N-H position, preventing unwanted hydrogen bonding and increasing lipophilicity. This modification can significantly alter how the molecule interacts with biological systems compared to its N-H counterpart. Furthermore, it eliminates the possibility of competing N-alkylation or N-acylation in subsequent synthetic steps, directing further reactions to other sites on the molecule.

In essence, this compound is not just a random combination of functional groups; it is a purposefully designed synthetic intermediate. Research into this compound and its analogues is driven by the goal of creating libraries of novel, fluorinated, N-alkylated indole derivatives. The scope of inquiry includes the development of efficient synthetic routes to this building block and its subsequent use in the synthesis of new chemical entities for evaluation in medicinal chemistry, materials science (e.g., for fluorescent probes), and agrochemical research. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-ethyl-4-fluoroindole-3-carbaldehyde

InChI

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)11-9(12)4-3-5-10(11)13/h3-7H,2H2,1H3

InChI Key

DPPNGHLVJYVFJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC=C2F)C=O

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 4 Fluoro 1h Indole 3 Carbaldehyde and Highly Substituted Indole Scaffolds

Strategic C3-Formylation Approaches for Indole-3-carbaldehyde Precursors

The introduction of a carbaldehyde group at the C3 position of the indole (B1671886) ring is a fundamental transformation in indole chemistry. This functional group serves as a versatile handle for further synthetic manipulations. The high electron density at the C3 position makes it the most nucleophilic site, thus favoring electrophilic substitution. youtube.com

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. semanticscholar.orgijpcbs.com The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.comjk-sci.com

The mechanism involves the attack of the electron-rich C3 position of the indole onto the Vilsmeier reagent. youtube.com This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carbaldehyde. youtube.comwikipedia.orgchemistrysteps.com The reaction is highly regioselective for the C3 position due to its inherent high electron density. youtube.com

Refinements to the classical protocol have focused on optimizing reaction conditions to accommodate a variety of substituents on the indole ring and improving yields. The reaction temperature is a critical parameter and is adjusted based on the reactivity of the indole substrate, ranging from below 0°C to 80°C. jk-sci.com While the DMF/POCl₃ system is standard, other acid chlorides like oxalyl chloride or thionyl chloride can also be used. jk-sci.com The versatility of this reaction makes it a cornerstone in the synthesis of precursors for molecules like 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde.

Common Reagent Combinations in Vilsmeier-Haack Formylation
Formamide SourceAcid ChlorideGenerated Electrophile (Vilsmeier Reagent)Typical Substrates
N,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)[ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻Indoles, Pyrroles, Anilines, Phenols ijpcbs.comwikipedia.org
N-MethylformanilidePhosphorus oxychloride (POCl₃)[ClCH=N(CH₃)Ph]⁺PO₂Cl₂⁻Anthracene, other activated arenes wikipedia.org
N,N-Dimethylformamide (DMF)Oxalyl chloride[ClCH=N(CH₃)₂]⁺Cl⁻Electron-rich aromatics jk-sci.com

While the Vilsmeier-Haack reaction is robust, its reliance on phosphorus oxychloride and chlorinated solvents has prompted the development of alternative, often milder and more environmentally benign, C3-formylation methods.

One notable approach is the iron-catalyzed C3-selective formylation of indoles. organic-chemistry.orgresearchgate.net This method uses inexpensive and non-toxic ferric chloride (FeCl₃) as a catalyst, with formaldehyde (B43269) and aqueous ammonia (B1221849) as reagents and air as the oxidant. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and is compatible with both free (N-H) and N-substituted indoles, offering good to excellent yields. organic-chemistry.org

Visible-light photoredox catalysis has also emerged as a powerful, transition-metal-free strategy. acs.org Using catalysts like Rose Bengal or Eosin Y, this method utilizes tetramethylethylenediamine (TMEDA) as a one-carbon source and molecular oxygen from the air as the terminal oxidant. acs.orgorganic-chemistry.org The reaction is promoted by visible light (e.g., blue LEDs) under mild conditions and demonstrates broad functional group tolerance. organic-chemistry.org

Other innovative methods include:

Iodine-catalyzed formylation: This technique uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of a catalyst like molecular iodine or n-tetrabutylammonium iodide (nBu₄NI) with N-methylaniline. researchgate.netrsc.org

Electrochemical methods: Electrochemically enabled C3-formylation represents a green alternative that avoids bulk chemical oxidants. acs.org One such method involves an oxidative cross-coupling of indoles with aldehydes following a Mannich-type reaction. acs.org

Comparison of Alternative C3-Formylation Methods for Indoles
MethodCatalyst/ReagentsCarbon SourceKey AdvantagesReference
Iron CatalysisFeCl₃ / Aqueous NH₃ / AirFormaldehydeInexpensive, non-toxic catalyst, mild conditions. organic-chemistry.orgresearchgate.net
Photoredox CatalysisRose Bengal or Eosin Y / Visible Light / AirTMEDATransition-metal-free, uses air as oxidant, mild. acs.orgorganic-chemistry.org
Iodine CatalysisI₂ / HMTA / AirHexamethylenetetramine (HMTA)Metal-free, short reaction times. researchgate.net
Electrochemical SynthesisElectrochemical cellAldehydes or Me₃NAvoids bulk chemical oxidants, green approach. researchgate.netacs.org

Regioselective Fluorination Techniques for Indole Ring Systems

Introducing a fluorine atom onto the indole nucleus, particularly at the C4 position, is a significant synthetic hurdle due to the competing reactivity of other positions. rsc.org The unique electronic properties imparted by fluorine make fluorinated indoles highly valuable in medicinal chemistry.

Electrophilic fluorination is a primary strategy for creating C-F bonds on electron-rich substrates. wikipedia.org This approach utilizes reagents with an electrophilic fluorine source, typically a species where fluorine is bonded to a highly electronegative atom like nitrogen or oxygen. wikipedia.org Modern electrophilic fluorination has largely shifted to using stable, solid N-F reagents, which are safer and easier to handle than elemental fluorine. wikipedia.org

Commonly used N-F reagents include:

Selectfluor® (F-TEDA-BF₄): This is one of the most widely used and reactive electrophilic fluorinating agents. It is a salt of a cationic nitrogen, which enhances the electrophilicity of the fluorine atom. wikipedia.orgacs.orgresearchgate.net It is known for its stability, safety, and effectiveness in fluorinating a wide range of nucleophiles, including indoles. acs.orgresearchgate.netnih.gov

N-Fluorobenzenesulfonimide (NFSI): This neutral N-F reagent is also highly effective and commonly employed in organic synthesis. wikipedia.org

These reagents can regioselectively fluorinate substituted indoles, often at the electron-rich C3 position. acs.org However, achieving selectivity at other positions like C4 often requires specific strategies to override the inherent reactivity of the indole ring.

Achieving C4-fluorination requires overcoming the intrinsic preference for electrophilic attack at C3 and C2. Both indirect and direct strategies have been developed to address this challenge.

Indirect approaches involve the synthesis of a pre-functionalized aromatic precursor that already contains the fluorine atom at the desired position. This fluorinated precursor is then used to construct the indole ring through classic indole syntheses (e.g., Fischer, Madelung, or Larock indole synthesis). This method circumvents the difficulties of direct fluorination on the assembled indole nucleus.

Direct approaches focus on the C-H functionalization of a pre-formed indole ring. This is a more atom-economical strategy but requires sophisticated methods for regiocontrol. Recent advances in transition-metal catalysis have been pivotal in this area. rsc.org Palladium and rhodium-catalyzed reactions have enabled the direct functionalization of the C4-H bond. rsc.orgacs.orgnih.gov These methods often rely on a directing group, which can be installed at the C3 or N1 position. rsc.orgnih.govbohrium.com The directing group coordinates to the metal catalyst, positioning it in proximity to the C4-H bond and facilitating its selective activation and subsequent functionalization. rsc.org While these methods have been successfully applied for arylation, alkylation, and amidation at C4, their application to direct fluorination is an area of ongoing research. acs.orgnih.govbohrium.com

The precise mechanism of electrophilic fluorination with N-F reagents like Selectfluor remains a subject of discussion. wikipedia.orgnih.gov Two primary pathways are generally considered:

Single Electron Transfer (SET): In this mechanism, a single electron is transferred from the nucleophilic indole to the N-F reagent, generating an indole radical cation and a fluorine radical. Subsequent radical combination forms the C-F bond. The high oxidizing potential of reagents like Selectfluor lends support to this pathway in many reactions. researchgate.netnih.gov

SN2-type Pathway: This mechanism involves a direct nucleophilic attack of the indole (specifically, the C4 position in a directed synthesis) on the electrophilic fluorine atom, with the nitrogen-containing portion of the reagent acting as the leaving group. wikipedia.org

The operative mechanism can depend on the specific substrate, the fluorinating agent, and the reaction conditions. In directed C4-functionalizations, the mechanism is further influenced by the coordination of the directing group to the metal catalyst, which orchestrates the C-H activation step prior to the final bond-forming event. Understanding these mechanistic nuances is crucial for developing new and more efficient protocols for the synthesis of complex molecules like this compound.

N-Alkylation Strategies for Indole Derivatives

The N-alkylation of indoles is a fundamental transformation in the synthesis of a wide array of functionalized indole derivatives. However, direct alkylation can be challenging due to the competitive nucleophilicity of the C3 position, which is often the most reactive site for electrophilic attack. thieme-connect.commit.edu Consequently, achieving selective N-alkylation often requires careful selection of substrates and reaction conditions. The presence of an electron-withdrawing group at the C3 position, such as the carbaldehyde in indole-3-carbaldehyde systems, deactivates the C3 position and increases the acidity of the N-H proton, thereby favoring N-alkylation. thieme-connect.commdpi.com

Optimization of N1-Ethylation Protocols for Indole-3-carbaldehyde Systems

The synthesis of this compound typically proceeds via the N-alkylation of the 4-fluoro-1H-indole-3-carbaldehyde precursor. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an ethylating agent. The optimization of this protocol is critical to ensure high yield and purity.

Commonly, the reaction is performed using an alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. The choice of base and solvent system plays a pivotal role in the reaction's efficiency. Stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF) can effectively deprotonate the indole N-H. Alternatively, milder bases such as potassium carbonate (K2CO3) in polar aprotic solvents like acetonitrile (B52724) (CH3CN) or DMF are also widely used, often requiring heating to proceed to completion. mdpi.com

Research into the N-alkylation of 1H-indole-3-carbaldehyde has demonstrated the efficacy of using a mixture of acetonitrile and DMF with potassium carbonate as the base. For instance, the N-methylation using methyl iodide under these conditions proceeds in high yield. mdpi.com Adapting this for ethylation provides a reliable method for the synthesis of the target compound.

Table 1: Optimization of N-Ethylation of 4-Fluoro-1H-indole-3-carbaldehyde

EntryEthylating AgentBaseSolventTemperatureReported Yield (Analogous Reactions)
1Ethyl IodideNaHDMFRoom TempHigh
2Ethyl BromideK₂CO₃CH₃CN/DMFRefluxGood to Excellent mdpi.com
3Diethyl SulfateKOHDMSORoom TempHigh semanticscholar.org
4Ethyl TosylateCs₂CO₃AcetonitrileRefluxGood

Application of Phase-Transfer Catalysis in Indole N-Alkylation

Phase-transfer catalysis (PTC) has emerged as a powerful methodology for the N-alkylation of indoles, offering mild reaction conditions and operational simplicity. nih.gov This technique is particularly advantageous as it facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate solution) through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. semanticscholar.org

In the context of indole N-alkylation, PTC enables the generation of the indolate anion at the interface of the organic and solid/aqueous phases, which is then transported by the catalyst into the organic phase to react with the alkylating agent. nih.govresearchgate.net Cinchona alkaloid-based phase-transfer catalysts have been successfully employed in the asymmetric aza-Michael addition of nitroindoles to α,β-unsaturated carbonyl compounds, demonstrating the utility of PTC in achieving stereoselectivity. thieme-connect.comresearchgate.net The application of PTC to the synthesis of this compound would involve a solid base like potassium hydroxide, an organic solvent such as toluene (B28343) or dichloromethane, and a catalyst like tetrabutylammonium (B224687) bromide with an ethylating agent. This approach avoids the need for strong, hazardous bases like sodium hydride and can often be performed at lower temperatures. thieme-connect.com

Stereochemical Control in N-Alkylation Reactions

While this compound itself is not a chiral molecule, the principles of stereochemical control are paramount when the N-alkylation process is intended to create a stereocenter. This is particularly relevant in the synthesis of more complex, biologically active indole alkaloids where a chiral substituent is installed on the nitrogen atom. nih.gov

Achieving stereochemical control in N-alkylation reactions can be accomplished through several strategies, including the use of chiral catalysts or auxiliaries. Asymmetric phase-transfer catalysis, for example, utilizes chiral catalysts to create a chiral environment around the indolate anion, leading to an enantioselective reaction with the electrophile. nih.govresearchgate.net

Furthermore, catalyst control can dictate not only stereoselectivity but also regioselectivity between N- and C3-alkylation. Recent developments have shown that ligand-controlled regiodivergent synthesis using copper hydride catalysts can selectively produce either N- or C3-alkylated chiral indoles with high levels of regio- and enantioselectivity. mit.edunih.gov In these reactions, the choice of a specific phosphine (B1218219) ligand, such as DTBM-SEGPHOS or Ph-BPE, directs the alkylation to the desired position. nih.gov Such advanced methodologies highlight the sophisticated level of control achievable in modern synthetic chemistry.

Convergent and Divergent Synthetic Pathways to this compound

The construction of substituted indole scaffolds can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally related compounds. rsc.orgnih.gov

Stepwise Construction of the Substituted Indole Core

A stepwise, or linear, synthesis is a traditional and reliable method for constructing molecules like this compound. A plausible route begins with a commercially available substituted aniline (B41778), such as 3-fluoroaniline. The synthesis would proceed through several key steps:

Protection and Functionalization : The aniline may be protected before introducing other functionalities.

Indole Ring Formation : Classic indole syntheses such as the Fischer, Bischler, or Larock indole synthesis could be employed to construct the core indole ring system. nih.gov

Formylation : The introduction of the aldehyde group at the C3 position is commonly achieved through the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent prepared from phosphorus oxychloride and DMF. google.com This reaction is highly selective for the C3 position of electron-rich indoles.

N-Ethylation : The final step would be the N-alkylation of the 4-fluoro-1H-indole-3-carbaldehyde intermediate, as described in section 2.3.1.

This linear approach allows for the controlled construction of the molecule, with purification of intermediates at each stage ensuring the purity of the final product.

Cascade and One-Pot Reactions for Efficient Indole Synthesis

To improve synthetic efficiency, reduce waste, and save time, cascade (or tandem/domino) and one-pot reactions are increasingly utilized. rsc.orgiitj.ac.in These processes involve multiple bond-forming events occurring sequentially in a single reaction flask without the isolation of intermediates. rsc.orgresearchgate.net

For the synthesis of highly substituted indoles, cascade reactions can rapidly build molecular complexity from simple starting materials. thieme-connect.comacs.org For example, a palladium-catalyzed cascade reaction can be used to synthesize 2-substituted indoles from o-nitrobenzyl cyanides and boronic acids. thieme-connect.com While not directly applicable to the target molecule's substitution pattern, this illustrates the power of the approach. A hypothetical one-pot synthesis for this compound could involve the formation of the indole ring followed by in-situ formylation and N-ethylation by the sequential addition of reagents to the same reaction vessel. Such strategies are highly desirable in modern organic synthesis for their atom and step economy. rsc.orgiitj.ac.in

Catalytic Systems in the Synthesis of Functionalized Indoles

Catalysis has revolutionized the synthesis of complex molecules, offering pathways that are more direct, atom-economical, and selective than classical stoichiometric methods. For the construction of functionalized indoles, catalytic systems are indispensable for both the initial formation of the heterocyclic ring and the subsequent decoration of the indole core with various functional groups.

Transition metals, particularly palladium, rhodium, copper, and cobalt, are exceptionally versatile catalysts for forming C-C and C-X (where X = N, O, S) bonds, making them instrumental in indole chemistry. bohrium.comnih.gov These catalysts enable a wide range of transformations, including cross-coupling reactions and direct C-H functionalization, which allow for the precise installation of substituents onto the indole scaffold. bohrium.comrsc.org

Direct C-H functionalization has emerged as a particularly powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials like halides or organometallics. rsc.orgbeilstein-journals.org This approach allows for the conversion of otherwise inert C-H bonds into new chemical bonds. While the pyrrole (B145914) ring of indole is inherently more reactive, leading to preferential functionalization at the C2 and C3 positions, significant progress has been made in developing methods for selective functionalization of the benzenoid core (C4-C7 positions). acs.orgrsc.orgnih.gov

Key transition metal-catalyzed reactions for indole synthesis and functionalization include:

Palladium-Catalyzed Reactions: Palladium is a cornerstone of indole synthesis, facilitating classic named reactions like the Heck, Suzuki, and Buchwald-Hartwig couplings to build the indole core or add substituents. mdpi.comacs.org Palladium catalysts are also widely used for direct C-H alkenylation and arylation, often with high regioselectivity. beilstein-journals.orgnih.gov For instance, Pd(OAc)₂ can catalyze the alkenylation of indoles at the C3 position. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts, particularly high-valent rhodium(III) complexes, are highly effective for C-H activation. mdpi.com They can direct the alkylation or arylation of indoles at various positions. nih.govacs.org Rhodium(II) catalysts are well-known for mediating reactions with diazo compounds to achieve C-H insertion, providing a direct route to C3-functionalized indoles. acs.org

Copper-Catalyzed Reactions: Copper catalysts are often used in conjunction with palladium or as standalone catalysts for C-N and C-C bond formation, including N-arylations and C-H functionalizations.

Cobalt-Catalyzed Reactions: Earth-abundant cobalt has gained traction as a catalyst for C-H functionalization, offering a more sustainable alternative to precious metals for transformations like aminocarbonylation.

The table below summarizes representative transition metal-catalyzed reactions used for the functionalization of the indole scaffold.

Catalyst SystemReaction TypeScope / Example TransformationTypical Yields
Pd(OAc)₂ / OxidantC-H AlkenylationDirect coupling of an indole with an alkene (e.g., methyl acrylate) at the C3 position. nih.gov60-90%
Pd(0) / LigandSuzuki CouplingCoupling of a halo-indole with a boronic acid to form a C-C bond at C4-C7.75-95%
[RhCp*Cl₂]₂C-H AlkylationDirect alkylation of the C2 position of N-substituted indoles using diazo compounds. mdpi.com80-99%
Rh₂(OAc)₄Carbene C-H InsertionReaction of an indole with a diazoacetate at the C3 position. acs.org70-95%
Cu(OAc)₂C-H ArylationDirected C-H arylation at the C6 position of N-P(O)tBu₂ protected indoles. nih.gov60-85%

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. A major advantage of organocatalysis is the ability to readily construct chiral molecules with high enantioselectivity. oup.com For indole chemistry, this translates to powerful methods for producing optically active derivatives, which are of immense interest in medicinal chemistry. acs.org

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are among the most successful classes of organocatalysts for indole functionalization. thieme-connect.com They typically operate by activating electrophiles through hydrogen bonding, bringing them into a specific chiral environment for reaction with the nucleophilic indole ring. thieme-connect.comrsc.org This strategy is highly effective for reactions such as:

Friedel-Crafts Alkylation: The reaction of indoles with various electrophiles, such as nitroalkenes, imines, or α,β-unsaturated ketones, to form a new C-C bond at the C3 position is a cornerstone of organocatalysis. nih.gov

Pictet-Spengler Reaction: A powerful cascade reaction that forms a new ring system fused to the indole core. Organocatalysts can control the stereochemistry of newly formed stereocenters. dicp.ac.cn

Dearomatization Reactions: Organocatalysts can induce indoles to react in a non-traditional way, leading to the formation of dearomatized spirocyclic or polycyclic indolines with high structural complexity and enantiopurity. rsc.orgacs.org

Other organocatalytic modes, such as aminocatalysis (using chiral amines to form reactive enamine or iminium ion intermediates), are also employed. These approaches have enabled a diverse range of asymmetric transformations, including Michael additions and cycloadditions. oup.comresearchgate.net

The table below highlights key organocatalytic methods for the asymmetric functionalization of indoles.

Catalyst TypeReaction TypeScope / Example TransformationEnantioselectivity (ee)
Chiral Phosphoric Acid (CPA)aza-Friedel-CraftsReaction of indoles with isatin-derived ketimines to form 3-amino-2-oxindoles. thieme-connect.comup to 99%
Chiral Phosphoric Acid (CPA)Pictet-Spengler ReactionC6-selective reaction of 2-(1H-indol-7-yl)anilines with isatins to build spiro-polycyclic indoles. dicp.ac.cnup to 97%
Chiral Phosphoric Acid (CPA)Dearomative Michael AdditionIntramolecular cyclization of indolyl enones to form spiro-indolenines. acs.orgup to 97%
Chiral Amine (e.g., Imidazolidinone)Diels-Alder ReactionCascade reaction of tryptamine (B22526) derivatives with alkynals to form complex polycyclic alkaloids. oup.comresearchgate.netup to 99%

These catalytic methodologies provide a robust and versatile toolbox for the synthesis of highly substituted indoles. The preparation of a specific target like this compound would leverage these principles, likely involving the construction of a 4-fluoroindole (B1304775) intermediate, followed by N-ethylation and C3-formylation, with each step potentially being facilitated by an appropriate catalytic system to ensure efficiency and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 4 Fluoro 1h Indole 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde are predicted to exhibit characteristic signals corresponding to the indole (B1671886) core, the N-ethyl group, the 4-fluoro substituent, and the 3-carbaldehyde group. The assignments are based on the known spectral data of analogous compounds such as 1-ethyl-1H-indole-3-carbaldehyde .

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. The proton at the 2-position of the indole ring is anticipated to resonate as a singlet around δ 7.7-8.0 ppm. The aromatic protons on the benzene (B151609) ring will display complex splitting patterns due to both proton-proton and proton-fluorine couplings. The ethyl group will be characterized by a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with the adjacent methyl and methylene protons, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, appearing around δ 185 ppm. The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm), with their precise chemical shifts influenced by the electron-withdrawing fluorine atom and the ethyl group. The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond ¹³C-¹⁹F coupling constant. The carbons of the N-ethyl group will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CHO~10.0 (s)~185.0
H-2~7.8 (s)~138.0
H-5~7.2 (m)~123.0 (d, JCF)
H-6~7.4 (m)~125.0 (d, JCF)
H-7~7.1 (m)~110.0 (d, JCF)
N-CH₂~4.2 (q)~42.0
N-CH₂CH₃~1.5 (t)~15.0
C-3-~118.0
C-3a-~125.0 (d, JCF)
C-4-~158.0 (d, ¹JCF)
C-7a-~137.0

Note: s = singlet, t = triplet, q = quartet, m = multiplet, d = doublet. JCF denotes coupling with fluorine.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For This compound , the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 4-position. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom within the indole ring. This signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons (H-5) and potentially longer-range couplings with other protons.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between scalar coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupled aromatic protons on the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the carbon signals of the ethyl group and the protonated carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable in confirming the regiochemistry of the substituents, for instance, by showing a through-space correlation between the N-methylene protons and the proton at the 7-position.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For This compound (C₁₁H₁₀FNO), the calculated exact mass would be determined. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺.

Fragment analysis would provide further structural information. Key fragmentation pathways for indole derivatives often involve the loss of the aldehyde group (CHO) and fragmentation of the N-alkyl substituent. Expected key fragments would include:

[M-CHO]⁺: Loss of the formyl radical.

[M-C₂H₄]⁺: Loss of ethylene from the N-ethyl group via a McLafferty-type rearrangement.

[M-C₂H₅]⁺: Loss of the ethyl radical.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Aldehyde and Indole Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of This compound would be expected to display characteristic absorption bands for the aldehyde and indole moieties.

Expected Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretching~1670-1690
Aldehyde (C-H)Stretching~2820 and ~2720
Aromatic C=CStretching~1600 and ~1450
C-NStretching~1350-1250
C-FStretching~1250-1000
Aromatic C-HStretching~3100-3000
Aliphatic C-HStretching~2980-2850

The strong carbonyl (C=O) stretching vibration of the aldehyde group is a particularly diagnostic peak. The presence of two weaker C-H stretching bands for the aldehyde proton around 2820 and 2720 cm⁻¹ would further confirm its presence. The C-F stretching vibration would also be a key feature in the fingerprint region of the spectrum.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 4 Fluoro 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the determination of its most stable three-dimensional shape (optimized geometry). For 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to model the molecule. mdpi.comtandfonline.com

These calculations yield the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The ethyl group at the N1 position and the fluorine atom at the C4 position introduce specific electronic and steric effects that influence the geometry of the indole (B1671886) core. The electron-donating nature of the ethyl group and the electron-withdrawing nature of the fluorine atom and the carbaldehyde group create a unique electronic distribution across the molecule. The optimized geometry is crucial for understanding the molecule's stability and for subsequent computational analyses like frequency and spectroscopic predictions.

Table 1: Predicted Optimized Geometric Parameters for this compound (Theoretical Data)

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C2-C3 ~1.38 Å
C3-C10 (Carbaldehyde) ~1.48 Å
C10=O11 ~1.22 Å
C4-F ~1.36 Å
N1-C8 ~1.39 Å
N1-C12 (Ethyl) ~1.47 Å
**Bond Angles (°) **
C2-C3-C10 ~128°
N1-C2-C3 ~108°
C3-C4-F ~119°
Dihedral Angles (°)
C2-C3-C10=O11 ~180° (planar)

Note: These values are theoretical predictions based on DFT calculations performed on analogous indole derivatives.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions and Selectivity Studies

Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting a molecule's reactivity and the selectivity of its reactions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group. The electron-donating N-ethyl group would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing 4-fluoro and 3-carbaldehyde groups would lower the LUMO energy, increasing its susceptibility to nucleophilic attack at the aldehyde carbon. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties (Theoretical Data)

Property Predicted Value (eV) Implication
HOMO Energy ~ -6.0 eV Region of electrophilic attack
LUMO Energy ~ -2.2 eV Region of nucleophilic attack
HOMO-LUMO Gap (ΔE) ~ 3.8 eV Indicator of chemical reactivity and stability

Note: These values are theoretical estimates based on FMO analyses of substituted indole and flavonoid derivatives. tandfonline.comresearchgate.net

Conformational Analysis and Investigation of Tautomeric Forms

The presence of single bonds in this compound allows for different spatial arrangements of its atoms, known as conformations. Computational analysis is essential for identifying the most stable conformers. The primary sources of conformational isomerism in this molecule are the rotation around the N1-C(ethyl) bond and the C3-C(aldehyde) bond.

Studies on N-alkyl indoles have shown that different rotational conformers can exist, though the energy barriers between them are often small. researchgate.netnih.gov Similarly, the carbaldehyde group can exist in syn-periplanar or anti-periplanar orientations relative to the C2-C3 bond of the indole ring. DFT calculations can map the potential energy surface for these rotations to identify the global minimum energy conformer and the energy barriers to interconversion.

Tautomerism, the migration of a proton, is another possibility. For indole-3-carbaldehyde, the keto-enol tautomerism involving the aldehyde group is theoretically possible but the aldehyde (keto) form is significantly more stable and is the overwhelmingly predominant species. Computational frequency calculations can confirm the stability of the predicted structures, as real frequencies indicate a stable minimum on the potential energy surface.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. tandfonline.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. tandfonline.com The predicted shifts for this compound would reflect its specific electronic environment. For instance, the aldehyde proton would appear at a characteristic downfield shift (~10 ppm). The ethyl group protons would show a typical quartet and triplet pattern. The fluorine substitution at C4 would cause characteristic splitting patterns and shifts for the adjacent aromatic protons and carbons.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. researchgate.net This is useful for assigning specific vibrational modes to the experimental spectrum. For this molecule, key predicted frequencies would include the C=O stretch of the aldehyde group (around 1650-1700 cm⁻¹), the C-F stretch, and various C-H and C-N stretching and bending modes within the indole ring and ethyl group. mdpi.com

Table 3: Predicted Spectroscopic Parameters (Theoretical Data)

Parameter Predicted Value Notes
¹H NMR (ppm)
Aldehyde H ~10.0 ppm
H2 (indole) ~8.4 ppm
Ethyl -CH₂- ~4.2 ppm (quartet)
Ethyl -CH₃ ~1.5 ppm (triplet)
¹³C NMR (ppm)
Aldehyde C=O ~185 ppm
C4 (bonded to F) ~158 ppm (large ¹JCF coupling)
C3 ~119 ppm
IR Frequencies (cm⁻¹)
C=O Stretch ~1660 cm⁻¹
C-F Stretch ~1250 cm⁻¹
N-C (ethyl) Stretch ~1350 cm⁻¹

Note: These are estimated values based on computational studies of similar N-substituted and halogenated indole-3-carbaldehydes. tandfonline.commdpi.com

Computational Elucidation of Reaction Mechanisms for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthetic routes to this compound. A common method for introducing the 3-carbaldehyde group onto an indole ring is the Vilsmeier-Haack reaction. sid.irresearchgate.net

This reaction involves the formylation of an electron-rich aromatic ring, such as 1-ethyl-4-fluoro-indole, using a Vilsmeier reagent (formed from a substituted amide like dimethylformamide and phosphorus oxychloride). Computational studies can model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the activation energy for each step. sid.ir This helps to understand the reaction kinetics and explains the observed regioselectivity (why the formyl group adds to the C3 position). Such studies can clarify the role of the N-ethyl and 4-fluoro substituents in modulating the reactivity of the indole nucleus during the formylation process. semanticscholar.org

Mechanistic Studies of Key Reactions Involving 1 Ethyl 4 Fluoro 1h Indole 3 Carbaldehyde

Kinetic and Thermodynamic Investigations of Synthetic Pathways

Direct kinetic and thermodynamic data for the synthesis of 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde are not readily found in current research. However, the energetic profile of its synthesis can be inferred from studies of the Vilsmeier-Haack reaction on analogous indole (B1671886) substrates. This reaction is a form of electrophilic aromatic substitution, which is generally characterized as a thermodynamically favorable process, leading to a stable aromatic aldehyde product.

Effect of the 4-Fluoro Substituent : The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the indole's pyrrole (B145914) ring, thus deactivating it towards electrophilic attack and slowing the reaction rate. While fluorine can also exert a weaker, electron-donating mesomeric effect (+M) via its lone pairs, the inductive effect is generally dominant in controlling the kinetics of electrophilic aromatic substitution. Research confirms that the presence of electron-withdrawing groups on an indole ring lowers its reactivity in fluorination and, by extension, other electrophilic substitutions. researchgate.net

Effect of the 1-Ethyl Substituent : The N-ethyl group is introduced after the formylation of 4-fluoro-1H-indole. In subsequent reactions involving the aldehyde, this N-ethyl group would play a role. As an alkyl group, it is electron-donating through a positive inductive effect (+I), which increases the electron density of the indole system, thereby making it more nucleophilic and accelerating the rate of electrophilic substitution reactions.

Table 1: Predicted Substituent Effects on the Kinetics of Electrophilic Formylation of the Indole Ring
SubstituentPositionElectronic EffectInfluence on Ring NucleophilicityPredicted Effect on Reaction Rate
FluorineC4-I (dominant), +MDecreaseDecrease (Deactivating)
EthylN1+IIncreaseIncrease (Activating)

Identification and Characterization of Reaction Intermediates

The synthetic route to this compound via the Vilsmeier-Haack reaction proceeds through well-characterized, albeit highly reactive and typically unisolated, intermediates. numberanalytics.comwikipedia.org

Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃). This step generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent . wikipedia.orgnrochemistry.com This species is the active formylating agent in the reaction.

Electrophilic Attack and Formation of the Iminium Intermediate : The electron-rich C3 position of the 4-fluoro-1H-indole precursor acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution step disrupts the aromaticity of the pyrrole ring and forms a cationic sigma complex, which quickly rearomatizes by losing a proton. The resulting product is a stable aryl iminium ion intermediate . jk-sci.com

Hydrolysis to the Aldehyde : The final step of the synthesis involves aqueous workup. The iminium ion intermediate is readily hydrolyzed by water to yield the target 4-fluoro-1H-indole-3-carbaldehyde and releases dimethylamine. numberanalytics.com

The subsequent N-ethylation to produce the final target compound proceeds through the deprotonation of the indole nitrogen followed by nucleophilic attack on an ethylating agent (e.g., ethyl iodide).

Table 2: Key Intermediates in the Vilsmeier-Haack Synthesis of the Indole-3-carbaldehyde Core
IntermediateFormation StepKey Structural FeaturesRole in Mechanism
Vilsmeier Reagent (Chloroiminium ion)Reaction of DMF and POCl₃Electrophilic C=N⁺ double bondActive formylating agent (electrophile)
Aryl Iminium IonElectrophilic attack of indole on Vilsmeier reagentIminium group (C=N⁺R₂) at the C3 position of the indolePrecursor to the final aldehyde

Elucidation of Catalytic Cycles in Metal-Mediated and Organocatalytic Processes

While the classical Vilsmeier-Haack reaction uses stoichiometric amounts of POCl₃, modern synthetic chemistry has explored catalytic versions to improve efficiency and reduce waste. Both metal-mediated and organocatalytic cycles for the formylation of indoles have been developed.

Metal-Mediated Catalytic Cycle: Iron-Catalyzed Formylation

An alternative, greener approach to indole formylation involves an iron-catalyzed process. One such method utilizes ferric chloride (FeCl₃) as a catalyst with formaldehyde (B43269) and aqueous ammonia (B1221849), using air as the terminal oxidant. organic-chemistry.org Mechanistic proposals suggest the following cycle:

Formation of an imine intermediate from formaldehyde and ammonia.

The indole performs a nucleophilic attack on the imine.

The iron(III) catalyst facilitates an electron transfer process.

Molecular oxygen (from air) acts as the oxidant to regenerate the Fe(III) catalyst, completing the cycle and yielding the 3-formylindole product. organic-chemistry.org

This process avoids the use of hazardous reagents like POCl₃ and represents an environmentally benign pathway for C3-formylation. organic-chemistry.org

Organocatalytic Process: Phospholene Oxide Catalysis

A catalytic version of the Vilsmeier-Haack reaction has been developed using a phospholene oxide derivative as an organocatalyst. acs.org This approach enables the reaction to proceed with only a catalytic amount of the phosphorus-based activator, operating on a P(III)/P(V)=O cycle.

The phospholene oxide catalyst reacts with a halogenating agent to form an activated phosphorus(V) species.

This species then reacts with DMF to generate the electrophilic Vilsmeier reagent, regenerating the phospholene oxide.

The Vilsmeier reagent formylates the indole substrate as in the classical mechanism.

A stoichiometric reductant is used to regenerate the active P(III) catalyst from a P(V) oxide byproduct, thus closing the catalytic cycle. acs.org

This organocatalytic approach provides a milder and more efficient route for the construction of indol-3-carboxaldehydes, including deuterated variants, by minimizing the use of stoichiometric phosphorus oxychloride. acs.org

Future Directions in Academic Research on 1 Ethyl 4 Fluoro 1h Indole 3 Carbaldehyde

Development of Environmentally Benign and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of indole-3-carbaldehydes and fluorinated aromatics often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents, leading to significant environmental concerns. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov Future research on 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde will likely prioritize the development of green and sustainable synthetic routes. This aligns with the broader trend in organic chemistry towards more environmentally friendly practices. researchgate.netnih.gov

Key areas of investigation will likely include:

Catalytic C-H Formylation: A significant advancement would be the development of a direct and selective catalytic C-H formylation of 1-ethyl-4-fluoroindole at the C3 position. Research could focus on employing earth-abundant metal catalysts or even metal-free catalytic systems to introduce the aldehyde group, thereby avoiding the use of traditional, often toxic, formylating agents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-X bonds under mild conditions. acs.orgacs.org Future studies could explore the use of photocatalysis for the synthesis of this compound, potentially through a radical-based mechanism that offers high selectivity and functional group tolerance. acs.org This approach could significantly reduce the energy consumption and waste associated with conventional heating methods. acs.org

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and operates under mild, aqueous conditions. rsc.orgrsc.org A forward-looking research direction would be the engineering of enzymes, such as monooxygenases or specific oxidases, to catalyze the direct formylation of 1-ethyl-4-fluoroindole. rsc.orgrsc.org This chemo-enzymatic approach could provide a highly efficient and sustainable route to the target molecule. rsc.org

Sustainable Solvents and Reaction Media: A shift towards the use of greener solvents like water, ionic liquids, or even solvent-free reaction conditions will be a critical aspect of future synthetic strategies. researchgate.netmdpi.com Research into microwave-assisted synthesis in aqueous media, for example, could lead to dramatically reduced reaction times and improved energy efficiency. researchgate.net

The following table summarizes potential green synthetic approaches for this compound:

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H Formylation High atom economy, reduced wasteDevelopment of selective and recyclable catalysts (metal-based or metal-free)
Photoredox Catalysis Mild reaction conditions, high functional group toleranceDesign of efficient photocatalysts, exploration of novel radical pathways
Biocatalysis High selectivity, aqueous reaction conditions, biodegradable catalystsEnzyme screening and engineering, optimization of reaction parameters
Sustainable Solvents Reduced environmental impact, improved safetyExploration of water, ionic liquids, and solvent-free conditions; microwave-assisted synthesis

Exploration of Novel Reactivity Patterns and Rearrangements in Fluorinated Indole (B1671886) Systems

The presence of a fluorine atom at the C4 position and an aldehyde at the C3 position of the indole nucleus in this compound introduces unique electronic properties that can be exploited to uncover novel reactivity patterns.

Future research in this area could focus on:

Fluorine-Directed Reactivity: Investigating how the electron-withdrawing nature of the fluorine atom influences the reactivity of the indole ring and the aldehyde group. This could lead to the discovery of new, regioselective reactions that are not observed in non-fluorinated analogues.

Novel Cyclization and Annulation Reactions: Using the aldehyde as a handle for intramolecular cyclization reactions to construct fused heterocyclic systems. The electronic perturbation by the fluorine atom could facilitate unique cyclization pathways or rearrangements, leading to the synthesis of novel polycyclic indole alkaloids or other complex scaffolds.

Dearomatization Reactions: Exploring the dearomatization of the fluorinated indole ring to access three-dimensional structures. Catalytic dearomative processes, such as difluorination or other additions across the 2,3-double bond, could provide access to novel fluorinated indolines with potential biological activity. chemrxiv.org

Strategic Application as a Versatile Building Block in the Synthesis of Complex Molecular Structures

This compound is an ideal starting point for the synthesis of more complex and potentially bioactive molecules. Its aldehyde functionality allows for a wide range of transformations.

Future research will likely leverage this compound in:

Multi-component Reactions (MCRs): Employing this compound in MCRs to rapidly build molecular complexity. For instance, its use in reactions like the Ugi or Passerini reaction could provide efficient access to libraries of complex, fluorinated indole-containing compounds for biological screening.

Synthesis of Fluorinated Tryptophan Derivatives: The aldehyde can serve as a precursor for the synthesis of 4-fluoro-N-ethyltryptophan and its derivatives. These fluorinated amino acids could be valuable tools for peptide and protein engineering, allowing for the study of protein structure and function through 19F NMR spectroscopy.

Total Synthesis of Natural Products and Analogues: Utilizing this compound as a key intermediate in the total synthesis of fluorinated analogues of biologically active indole alkaloids. The introduction of fluorine can significantly impact the pharmacological properties of a molecule, such as its metabolic stability and binding affinity.

Advanced Methodologies for Regio- and Stereoselective Functionalization

Achieving high levels of regio- and stereocontrol is a central theme in modern organic synthesis. For this compound, future research will aim to develop advanced methods for its selective functionalization.

Promising avenues of investigation include:

Asymmetric Catalysis: Developing enantioselective transformations of the aldehyde group, such as asymmetric aldol, Henry, or vinylogous additions. This would provide access to chiral side chains at the C3 position, which is crucial for the synthesis of many biologically active molecules.

Directed C-H Functionalization: While the C3 position is functionalized, other positions on the indole ring (C2, C5, C6, C7) remain available for further elaboration. Future work could focus on developing directing group strategies to achieve regioselective C-H functionalization at these positions, allowing for the synthesis of highly substituted and complex fluorinated indoles.

Stereoselective Reductions: Investigating the stereoselective reduction of imines derived from the aldehyde to produce chiral amines. These chiral building blocks are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.

The following table outlines potential functionalization strategies for this compound:

Functionalization StrategyTarget TransformationPotential MethodologiesDesired Outcome
Asymmetric Aldehyde Addition Enantioselective C-C bond formation at C3Chiral organocatalysis, chiral Lewis acid catalysisAccess to chiral alcohols and other functional groups
Directed C-H Functionalization Regioselective introduction of substituents at C2, C5, C6, or C7Transition metal catalysis with a directing groupSynthesis of polysubstituted fluorinated indoles
Stereoselective Imine Reduction Enantioselective synthesis of chiral aminesCatalytic asymmetric hydrogenation, chiral reducing agentsAccess to chiral N-ethyl-4-fluorotryptamine derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.